1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
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Overview
Description
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both keto and carboxylic acid functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction conditions typically involve heating in an organic solvent in the presence of water, followed by hydrolysis in aqueous sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of reaction and hydrolysis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: This compound has a similar structure but differs in the position of the nitrogen atom in the ring.
2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid: This compound lacks the methyl group at the 1-position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N2O3 |
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Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-methyl-2-oxopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-2-4(5(9)10)7-6(8)11/h2-3H,1H3,(H,9,10) |
InChI Key |
LNCRGGJMUZKCKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=NC1=O)C(=O)O |
Origin of Product |
United States |
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